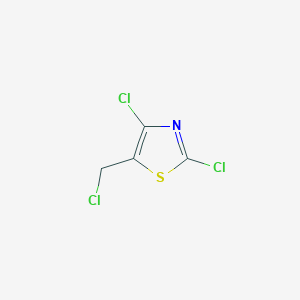
1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine (PBB-PC) is a synthetic phospholipid that has been extensively studied for its potential applications in various fields of scientific research. It is a modified version of natural phosphatidylcholine, which is a major component of cell membranes. PBB-PC has been shown to have unique properties that make it a valuable tool for investigating biological processes and developing new therapies.
Mecanismo De Acción
1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine is thought to exert its effects through interactions with cell membranes. It has been shown to alter the physical properties of membranes, including fluidity and permeability, which can affect cellular processes such as signaling and transport. This compound has also been shown to modulate the activity of membrane-associated enzymes and ion channels.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of phospholipase A2, an enzyme involved in inflammation and lipid metabolism. Additionally, this compound has been shown to have anti-tumor activity in vitro and in vivo. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine has several advantages for use in laboratory experiments. It is a stable and well-characterized compound that can be easily synthesized and modified. This compound is also highly biocompatible and non-toxic, making it suitable for use in cell and animal studies. However, one limitation of this compound is its relatively high cost compared to other phospholipids.
Direcciones Futuras
There are several potential future directions for research involving 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine. One area of interest is the development of new drug delivery systems using this compound as a carrier. Another potential application is the use of this compound as an imaging agent for diagnostic purposes. Additionally, further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Métodos De Síntesis
1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine can be synthesized through a multistep process involving the reaction of palmitoyl chloride with benzoyl chloride followed by the reaction with phosphatidylcholine. The final product is purified through chromatography and characterized using various analytical techniques such as HPLC and NMR spectroscopy.
Aplicaciones Científicas De Investigación
1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine has been used extensively in scientific research for various applications. It has been used as a probe to study the structure and function of cell membranes, including the effects of lipid composition on membrane properties. This compound has also been used as a drug delivery vehicle, as it can be modified to target specific cells or tissues. Additionally, this compound has been used in the development of new imaging agents for diagnostic purposes.
Propiedades
Número CAS |
103583-11-5 |
|---|---|
Fórmula molecular |
C38H58NO9P |
Peso molecular |
721.9 g/mol |
Nombre IUPAC |
[(2R)-2-(4-benzoylbenzoyl)oxy-3-hexadecanoyloxypropyl] 2-[tris(tritritiomethyl)azaniumyl]ethyl phosphate |
InChI |
InChI=1S/C38H58NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-23-36(40)45-30-35(31-47-49(43,44)46-29-28-39(2,3)4)48-38(42)34-26-24-33(25-27-34)37(41)32-21-18-17-19-22-32/h17-19,21-22,24-27,35H,5-16,20,23,28-31H2,1-4H3/t35-/m1/s1/i2T3,3T3,4T3 |
Clave InChI |
BQFHKXKKCMCMST-JACXTXNKSA-N |
SMILES isomérico |
[3H]C([3H])([3H])[N+](CCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C([3H])([3H])[3H])C([3H])([3H])[3H] |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Otros números CAS |
103583-11-5 |
Sinónimos |
1-palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine 1-PBBPC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



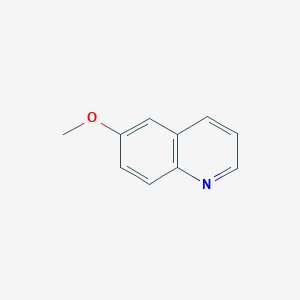
![5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-Indole-7-carbonitrile](/img/structure/B18372.png)
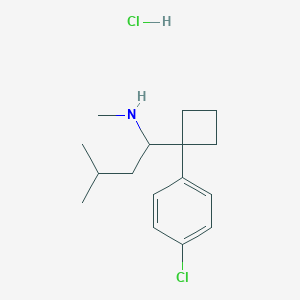

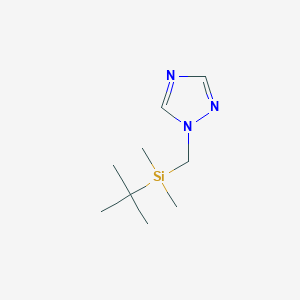

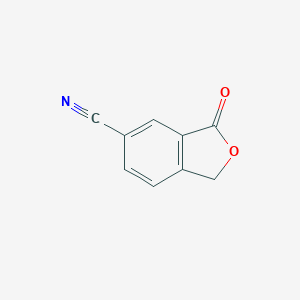
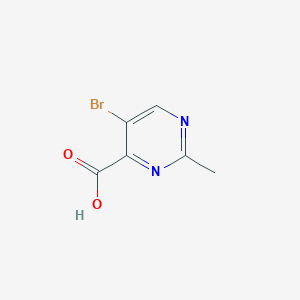
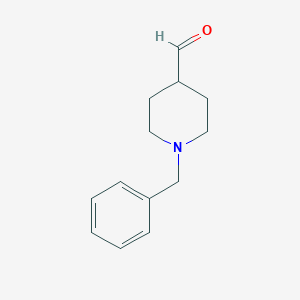
![1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B18398.png)

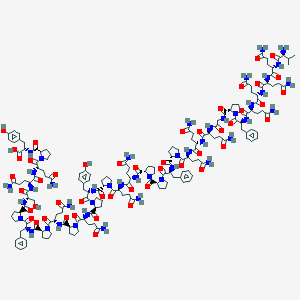
![[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate](/img/structure/B18409.png)
